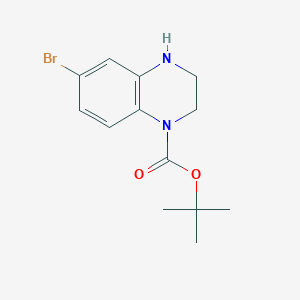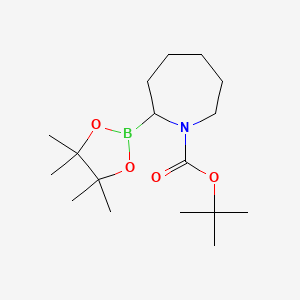![molecular formula C32H38N4O6 B15312322 rac-5-({[(1R,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclohexyl]({[(9H-fluoren-9-yl)methoxy]carbonyl})amino}methyl)-1-methyl-1H-pyrazole-3-carboxylic acid](/img/structure/B15312322.png)
rac-5-({[(1R,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclohexyl]({[(9H-fluoren-9-yl)methoxy]carbonyl})amino}methyl)-1-methyl-1H-pyrazole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-5-({(1R,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclohexylamino}methyl)-1-methyl-1H-pyrazole-3-carboxylic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrazole ring, a cyclohexyl group, and protective groups like tert-butoxycarbonyl and fluorenylmethoxycarbonyl, which are commonly used in peptide synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of rac-5-({(1R,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclohexylamino}methyl)-1-methyl-1H-pyrazole-3-carboxylic acid typically involves multiple steps:
- Formation of the pyrazole ring : This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
- Introduction of the cyclohexyl group : The cyclohexyl group can be introduced via a nucleophilic substitution reaction.
- Protection of amino groups : The tert-butoxycarbonyl and fluorenylmethoxycarbonyl groups are introduced to protect the amino groups during the synthesis. This is typically done using reagents like di-tert-butyl dicarbonate and fluorenylmethoxycarbonyl chloride.
- Coupling reactions : The protected amino acids are coupled using peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated peptide synthesizers and large-scale purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions:
- Oxidation : The compound can undergo oxidation reactions, particularly at the pyrazole ring and the cyclohexyl group.
- Reduction : Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
- Substitution : Nucleophilic substitution reactions can take place at the protected amino groups.
- Oxidation : Reagents like potassium permanganate or chromium trioxide can be used.
- Reduction : Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
- Substitution : Nucleophiles such as amines or thiols can be used under basic conditions.
- Oxidation : Oxidized derivatives of the pyrazole ring and cyclohexyl group.
- Reduction : Alcohol derivatives of the carbonyl groups.
- Substitution : Substituted amino derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, particularly in the field of peptide synthesis.
Biology: In biological research, it can be used to study the interactions of peptides with various biological targets, such as enzymes and receptors.
Industry: In the industrial sector, it can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of rac-5-({(1R,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclohexylamino}methyl)-1-methyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The protective groups (tert-butoxycarbonyl and fluorenylmethoxycarbonyl) play a crucial role in ensuring the stability and selectivity of the compound during these interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
- N-Boc-protected amino acids : These compounds also feature the tert-butoxycarbonyl protective group.
- Fmoc-protected amino acids : These compounds contain the fluorenylmethoxycarbonyl protective group.
- Pyrazole derivatives : Compounds with a pyrazole ring structure.
Uniqueness: The uniqueness of rac-5-({(1R,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclohexylamino}methyl)-1-methyl-1H-pyrazole-3-carboxylic acid lies in its combination of protective groups and the presence of both a pyrazole ring and a cyclohexyl group, making it a versatile building block for various applications in research and industry.
Eigenschaften
Molekularformel |
C32H38N4O6 |
|---|---|
Molekulargewicht |
574.7 g/mol |
IUPAC-Name |
5-[[9H-fluoren-9-ylmethoxycarbonyl-[(1R,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]methyl]-1-methylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C32H38N4O6/c1-32(2,3)42-30(39)33-26-15-9-10-16-28(26)36(18-20-17-27(29(37)38)34-35(20)4)31(40)41-19-25-23-13-7-5-11-21(23)22-12-6-8-14-24(22)25/h5-8,11-14,17,25-26,28H,9-10,15-16,18-19H2,1-4H3,(H,33,39)(H,37,38)/t26-,28-/m1/s1 |
InChI-Schlüssel |
SXDQTNHECUQIPL-IXCJQBJRSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCCC[C@H]1N(CC2=CC(=NN2C)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1CCCCC1N(CC2=CC(=NN2C)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


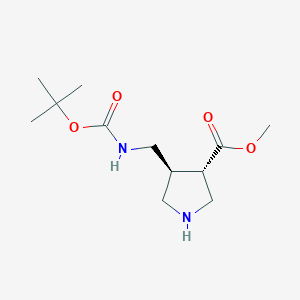
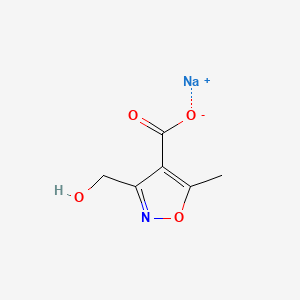
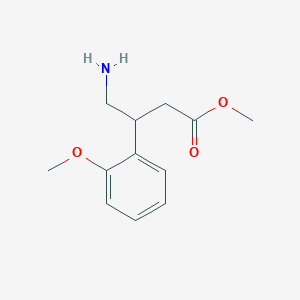
![4-{[1-(Bromomethyl)cyclopropyl]methyl}morpholinehydrobromide](/img/structure/B15312257.png)
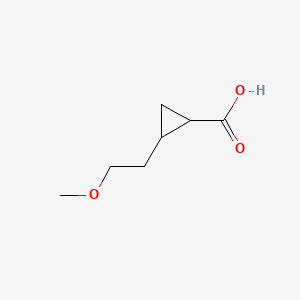
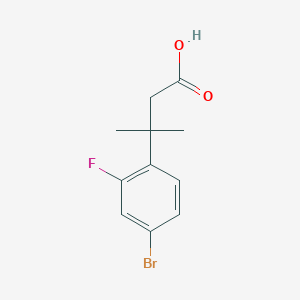

![tert-Butyl (((3aS,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl)methyl)carbamate hydrochloride](/img/structure/B15312276.png)
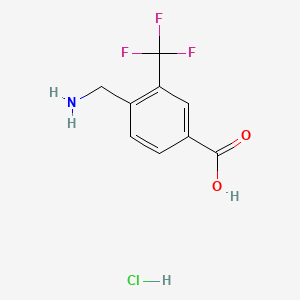
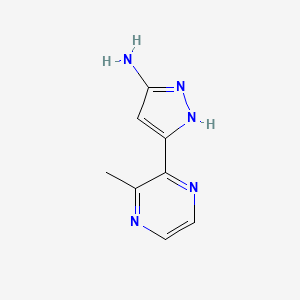
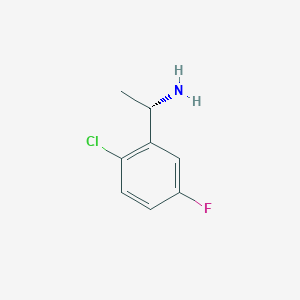
![Tert-butyl 4-ethynyl-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B15312307.png)
